2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride
Description
2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride is a specialized imidazole derivative with a unique combination of functional groups: an amino (-NH₂) group at position 2, a cyano (-CN) group at position 5, a methyl (-CH₃) group at position 1, and a carbonyl chloride (-COCl) at position 4. This structure confers high reactivity, particularly in nucleophilic acyl substitution reactions, making it valuable as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its carbonyl chloride group distinguishes it from related imidazole derivatives, enabling efficient derivatization into amides, esters, or other acylated products .
Properties
CAS No. |
741225-68-3 |
|---|---|
Molecular Formula |
C6H5ClN4O |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
2-amino-5-cyano-1-methylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H5ClN4O/c1-11-3(2-8)4(5(7)12)10-6(11)9/h1H3,(H2,9,10) |
InChI Key |
SODTZVVJPFIEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1N)C(=O)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-Amino-5-cyano-1-methyl-1H-imidazole with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclization: The amino and cyano groups can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., palladium on carbon) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed:
Amides and Esters: From nucleophilic substitution reactions.
Amines and Carboxylic Acids: From reduction and oxidation reactions, respectively.
Scientific Research Applications
2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the cyano and carbonyl chloride groups allows for strong interactions with target proteins, leading to effective inhibition .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s reactivity and applications stem from its functional groups:
- Amino group: Enhances hydrogen bonding and participation in condensation reactions.
- Cyano group: Acts as an electron-withdrawing group, stabilizing intermediates and influencing electronic properties.
- Carbonyl chloride : Highly electrophilic, facilitating reactions with nucleophiles (e.g., amines, alcohols).
Comparison with Imidazole Derivatives
4-Methyl-1H-imidazole-5-carbaldehyde (CAS 68282-53-1)
- Functional groups : Methyl (-CH₃) at position 4, aldehyde (-CHO) at position 5.
- Reactivity : The aldehyde group is less reactive than carbonyl chloride, limiting its utility in acylation reactions. Primarily used in condensation or oxidation reactions.
- Applications: Intermediate in organic synthesis; lacks the amino and cyano groups, reducing versatility compared to the target compound .
Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride (CAS 118019-42-4)
- Functional groups: Ethyl ester (-COOEt) at position 4, amino (-NH₂) at position 5.
- Reactivity : The ester group is less electrophilic than carbonyl chloride, requiring harsher conditions for nucleophilic substitution. The hydrochloride salt improves aqueous solubility.
- Applications : Used in peptide synthesis but less reactive than the target compound’s carbonyl chloride .
1-Methyl-1H-imidazole-5-carbohydrazide
- Functional groups : Hydrazide (-CONHNH₂) at position 5, methyl (-CH₃) at position 1.
- Reactivity : The hydrazide group participates in hydrazone formation but lacks the electrophilicity of carbonyl chloride.
Comparison with Pyrazole Analogues
5-Amino-4-cyano-1-methylpyrazole
- Structure: Pyrazole core (two adjacent nitrogen atoms) with amino, cyano, and methyl groups.
- Reactivity: Reduced basicity compared to imidazoles due to the pyrazole ring. The cyano group similarly stabilizes intermediates.
- Applications : Common in agrochemicals; the heterocyclic core differs, leading to distinct biological activity compared to imidazole derivatives .
Comparison with Benzoimidazole Derivatives
2-(4-Aminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride (CAS 1158540-65-8)
- Structure: Benzoimidazole fused with a benzene ring, carboxylic acid (-COOH), and aminophenyl group.
- The carboxylic acid group is less reactive than carbonyl chloride.
- Applications : Primarily in drug discovery; structural complexity limits synthetic versatility compared to the target compound .
Reactivity and Application Overview
Key Findings
- The carbonyl chloride group in the target compound enables superior reactivity in acylations compared to aldehydes, esters, or hydrazides .
- The cyano group enhances electronic stabilization, a feature shared with pyrazole analogues but absent in simpler imidazole derivatives .
- Steric effects from the methyl group may influence regioselectivity in substitution reactions, a trait observed across methyl-substituted imidazoles .
Biological Activity
2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an imidazole ring with several functional groups, including an amino group, cyano group, and carbonyl chloride. Its molecular formula is C₇H₈ClN₅O, with a molecular weight of approximately 195.63 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable effects. The mechanism often involves interference with bacterial cell wall synthesis or function .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of the cell cycle . Specific IC₅₀ values for related compounds indicate promising cytotoxicity against human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.63 |
| 2-Amino-5-cyano-1-methyl-1H-imidazole | U-937 (Leukemia) | 12.34 |
| Doxorubicin | MCF-7 (Breast) | 0.5 |
The biological activity of this compound is thought to be mediated through multiple pathways:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- DNA Interaction: Some studies suggest that imidazole derivatives can intercalate into DNA, disrupting replication and transcription processes .
Study on Anticancer Effects
A study conducted by Mo et al. (2018) evaluated the effects of various imidazole derivatives on cancer cells. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer lines, including MCF-7 and U-937, with mechanisms involving apoptosis induction and cell cycle arrest .
Comparative Analysis
In a comparative study of various imidazole derivatives, researchers found that those with cyano substitutions demonstrated enhanced biological activity compared to their non-cyano counterparts. This suggests that the cyano group plays a crucial role in enhancing the compound's interaction with biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acylation of the corresponding carboxylic acid using phosphorus oxychloride (POCl₃) under reflux conditions (120°C). For example, similar imidazole derivatives were synthesized using POCl₃ as a chlorinating agent, yielding carbonyl chloride intermediates with >90% purity after recrystallization . Optimization involves controlling stoichiometric ratios (e.g., 1:3 molar ratio of acid to POCl₃) and inert atmosphere (N₂/Ar) to minimize hydrolysis.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of carbonyl chloride (C=O stretch at ~1750–1800 cm⁻¹) and cyano groups (C≡N stretch at ~2200–2250 cm⁻¹) .
- NMR : ¹³C NMR should show resonances for the carbonyl chloride (~160–170 ppm) and nitrile carbon (~110–120 ppm). ¹H NMR typically resolves the methyl group at ~3.5 ppm .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are effective for modeling electron density and reaction pathways . For example, DFT studies on imidazole derivatives have shown that the electrophilicity of the carbonyl chloride group correlates with its charge distribution at the carbonyl carbon (calculated using Mulliken charges). This guides solvent selection (e.g., polar aprotic solvents enhance reactivity) .
Q. What strategies mitigate instability or decomposition of the carbonyl chloride group during storage or reactions?
- Methodological Answer :
- Storage : Store under anhydrous conditions (e.g., molecular sieves) at –20°C to prevent hydrolysis .
- In-situ Generation : Use freshly prepared reagents, as seen in Vilsmeier-Haack reactions where carbonyl chlorides are generated and consumed immediately .
- Stabilizers : Additives like triethylamine (NEt₃) can neutralize HCl byproducts, reducing autocatalytic degradation .
Q. How can researchers design imidazole-based bioactive derivatives using this compound as a precursor?
- Methodological Answer : The carbonyl chloride group enables coupling with amines or alcohols to form amides or esters. For example:
- Amide Derivatives : React with aryl amines in dry THF at 0–5°C to yield 1H-imidazole-4-carboxamides, which are screened for antimicrobial activity .
- Heterocyclic Hybrids : Use click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append triazole or oxadiazole moieties, enhancing pharmacokinetic properties .
Data Contradiction and Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Reproducibility : Validate reaction conditions (e.g., purity of POCl₃, exclusion of moisture) and characterize intermediates at each step .
- Advanced Spectroscopy : Use high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
- Computational Validation : Compare experimental IR/NMR data with DFT-simulated spectra to identify misassignments .
Q. Why do certain reaction pathways yield unexpected byproducts, and how can selectivity be improved?
- Methodological Answer : Competing reactions (e.g., over-chlorination or ring-opening) arise from excess POCl₃ or elevated temperatures. Selectivity is improved by:
- Temperature Control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions .
- Protecting Groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to direct substitution at the carbonyl chloride .
Tables for Key Data
Table 1 : Optimized Reaction Conditions for Acylation
| Reagent | Molar Ratio | Temperature | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| POCl₃ | 1:3 | 120°C | Dry DCM | 92 | 98 |
| SOCl₂ | 1:2.5 | 80°C | Toluene | 85 | 95 |
Source : Adapted from imidazole acylation protocols .
Table 2 : Key Spectral Assignments (Theoretical vs. Experimental)
| Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|
| C=O (Cl) | 1775 | – | 168.2 |
| C≡N | 2230 | – | 118.5 |
| N-CH₃ | – | 3.48 (s) | 34.7 |
Source : Comparative analysis of imidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
